5-Isobutoxypyrazine-2-carboxylic acid
Overview
Description
5-Isobutoxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of pyrazine, characterized by the presence of an isobutoxy group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxypyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with isobutyl alcohol under specific conditions. One common method includes the esterification of pyrazine-2-carboxylic acid with isobutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutoxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include pyrazine-2,5-dicarboxylic acid.
Reduction: Products may include 5-isobutoxypyrazine-2-methanol.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.
Scientific Research Applications
5-Isobutoxypyrazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial compounds.
Mechanism of Action
The mechanism of action of 5-Isobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Hydroxypyrazine-2-carboxylic acid: A hydroxyl derivative with different reactivity and biological properties.
5-Methoxypyrazine-2-carboxylic acid: A methoxy derivative with distinct chemical behavior and applications.
5-Ethoxypyrazine-2-carboxylic acid: An ethoxy derivative with unique properties compared to the isobutoxy compound.
Uniqueness: 5-Isobutoxypyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isobutoxy group provides steric hindrance and hydrophobic character, influencing the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-(2-methylpropoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-7(3-11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUUVFOJQCUTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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